2-Amino-9H-pyrido[2,3-b]indole
Overview
Description
2-Amino-9H-pyrido[2,3-b]indole is a heterocyclic aromatic amine that is formed during the combustion of tobacco and the pyrolysis of protein. This compound is known for its carcinogenic properties and has been identified as a mutagenic pyrolysis product of protein . It is also referred to as a potential human carcinogen due to its ability to form DNA adducts, which can lead to mutations .
Mechanism of Action
Target of Action
The primary target of 2-Amino-9H-pyrido[2,3-b]indole, also known as 9H-pyrido[2,3-b]indol-2-amine, is DNA . This compound is a potential human carcinogen, which is generated by the combustion of tobacco or by pyrolysis of protein .
Mode of Action
This compound interacts with DNA by undergoing bioactivation to form electrophilic N-oxidized metabolites . These metabolites then react with DNA to form adducts .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the metabolic pathway that converts the compound into intermediates . These intermediates, possibly short-lived nitrenium ions of the compound, then react with DNA .
Pharmacokinetics
It is known that the compound is metabolized in the body to form intermediates . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The result of the action of this compound is the formation of DNA adducts . These adducts can lead to mutations , potentially contributing to the development of cancers, particularly liver or digestive tract cancers .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of tobacco smoke or high-temperature cooking methods, which can generate the compound
Biochemical Analysis
Biochemical Properties
2-Amino-9H-pyrido[2,3-b]indole undergoes bioactivation to form electrophilic N-oxidized metabolites . These metabolites interact with DNA to form adducts, which can lead to mutations
Cellular Effects
This compound has been found to potentially contribute to liver or digestive tract cancers . It is metabolized to intermediates inside the body that react with DNA
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation to form electrophilic N-oxidized metabolites . These metabolites can bind to DNA and form adducts, potentially leading to mutations
Metabolic Pathways
This compound is involved in metabolic pathways where it is metabolized to intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9H-pyrido[2,3-b]indole can be achieved through various methods. One common method involves the pyrolysis of amino acids and proteins. For instance, the pyrolysis of soybean globulin has been shown to produce this compound . Another method involves the reaction of 6-bromo-2-picolinic acid with anhydrous potassium carbonate, copper powder, and α-phenylenediamine at 170°C for 45 minutes .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can convert the compound into less reactive forms.
Substitution: Substitution reactions can occur at the amino group or the aromatic ring, leading to various derivatives.
Major Products: The major products formed from these reactions include DNA adducts, which are formed when the electrophilic metabolites react with DNA .
Scientific Research Applications
2-Amino-9H-pyrido[2,3-b]indole has several scientific research applications:
Comparison with Similar Compounds
2-Amino-3-methyl-9H-pyrido[2,3-b]indole: A mutagenic and carcinogenic heterocyclic amine formed during cooking.
9H-Pyrido[2,3-b]indol-2-amine: Another heterocyclic aromatic amine with similar properties.
Uniqueness: 2-Amino-9H-pyrido[2,3-b]indole is unique due to its specific formation during the combustion of tobacco and its potent carcinogenic properties. Its ability to form stable DNA adducts makes it a significant compound for studying the mechanisms of carcinogenesis and developing biomarkers for exposure assessment .
Properties
IUPAC Name |
9H-pyrido[2,3-b]indol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTNLJLPLJDTRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020001 | |
Record name | 2-Amino-alpha-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Powder; [MP Biomedicals MSDS], Solid | |
Record name | 2-Amino-9H-pyrido(2,3-b)indole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5629 | |
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Record name | 2-Amino-a-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in methanol and dimethyl sulfoxide | |
Record name | 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... one major /Aalpha C-DNA adduct and up to three minor adducts were detected in isolated mammary gland epithelial cells and other tissues (liver, stomach, small intestine, colon and kidney) of Aalpha C-treated rats; the adduct patterns were similar in all tissues examined. The major adduct, comprising 60-100% of total DNA adduct levels in tissues, was chromatographically identical to the principal adduct found in 3'-dGp-A C (synthesized by reacting 3'-phospho-2'-deoxyguanosine (3'-dGp) with N-acetoxy-A C). Of the tissues examined, the highest Aalpha C-DNA adduct levels were found in the liver., 2-Amino-9H-pyrido[2,3-b]indole (A alpha C) is among the most prevalent heterocyclic amines detected in grilled or panfried meat; it was shown to be carcinogenic in mice, to induce preneoplastic foci in rat liver, and to form covalent DNA adducts in vitro and in vivo. The corresponding nitro compound 2-nitro-9H-pyrido[2,3-b]indole (N alpha C) was prepared and shown to be a direct acting mutagen in the Salmonella assay, while the amino compound required external metabolic activation with rat liver homogenate (S9). When A alpha C was incubated with S9 in the presence of calf thymus DNA, one major DNA adduct spot was detected upon 32P-postlabeling analysis. This adduct comigrated on ion-exchange TLC and reversed-phase HPLC with the major adduct detected in primary hepatocytes treated with A alpha C. In DNA isolated from livers of male F344 rats treated with 800 and 160 ppm, the formation of the same major adduct was observed with relative adduct levels of 20.6 +/- 9.6 and 1.4 +/- 1.1 adducts/10(8), respectively, as determined with the butanol extraction variant of the 32P-postlabeling assay. No DNA adducts were detected in liver DNA from rats treated with 32 ppm A alpha C or control animals. The major adduct spot was eluted and hydrolyzed and the modified base characterized by chromatographic and UV spectral comparison with a synthetic standard synthesized from acetylated guanine N3-oxide and A alpha C. Electrospray mass spectrometry and 1H- and 13C-NMR spectroscopy provided further evidence for the major adduct as N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole. A alpha C is formed especially in high-temperature preparation of food and may contribute considerably to the human carcinogenic risk that might be imposed by heterocyclic amines. | |
Record name | 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
26148-68-5 | |
Record name | 2-Amino-9H-pyrido[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26148-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-9H-pyrido(2,3-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-alpha-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-9H-pyrido[2,3-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-AMINO-9H-PYRIDO(2,3-B)INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GZ1ICS6X | |
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Record name | 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Amino-a-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C, 202 - 203 °C | |
Record name | 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Amino-a-carboline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AαC interact with DNA to cause damage?
A1: AαC itself doesn't directly bind to DNA. It undergoes metabolic bioactivation, primarily by cytochrome P450 enzymes, particularly CYP1A2, to form reactive metabolites like N-hydroxy-AαC (HONH-AαC). [, , , , ] This metabolite can be further activated by phase II enzymes like UDP-glucuronosyltransferases (UGTs), forming reactive esters. These esters can then bind to DNA, primarily at the C8 position of guanine, forming adducts like N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC). [, , , , ]
Q2: What are the downstream effects of AαC-DNA adduct formation?
A2: AαC-DNA adducts can interfere with DNA replication and transcription, potentially leading to mutations. [, , ] These mutations, if not repaired, can contribute to the development of cancer. [, , ]
Q3: Does AαC cause oxidative stress?
A3: Yes, research indicates that AαC can induce oxidative stress. Studies in human hepatoma cells (HepG2) have shown that AαC exposure increases intracellular reactive oxygen species (ROS) levels and decreases the GSH/GSSG ratio, indicating oxidative stress. [, ] Furthermore, AαC exposure led to increased levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. This suggests that oxidative stress may contribute to AαC-induced genotoxicity. []
Q4: What is the molecular formula and weight of AαC?
A4: AαC has the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol.
Q5: Are there any studies about the material compatibility of AαC?
A5: The provided research focuses on the biological activity and metabolism of AαC as a potential carcinogen. It does not cover aspects related to material compatibility, which are not directly relevant in this context.
Q6: Does AαC exhibit any catalytic properties?
A6: AαC is not known to exhibit catalytic properties. The scientific papers provided focus on its behavior as a potential carcinogen and its metabolic fate.
Q7: Have any computational studies been conducted on AαC?
A7: While computational studies are not extensively discussed in the provided research, the use of techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) with a linear quadrupole ion trap mass spectrometer is mentioned for identifying and quantifying AαC-DNA adducts. [, ] These techniques, combined with data-dependent constant neutral loss scanning and triple-stage mass spectrometry (CNL-MS3), allow for sensitive detection and characterization of adducts, even at low levels of modification. [] This suggests the potential application of computational tools in AαC research.
Q8: Does methylation of AαC affect its carcinogenicity?
A8: Studies indicate that methylation can influence the carcinogenicity of AαC. In particular, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), a methylated form of AαC, showed different activity in a mouse model of intestinal tumorigenesis compared to AαC. [] While AαC increased tumor development in the small intestine, MeAαC did not show a similar effect. [] This suggests that even small structural modifications can significantly alter the biological activity of these compounds.
Q9: How does the structure of AαC compare to other HAAs, and does this impact its activity?
A9: AαC shares a heterocyclic aromatic ring structure with other HAAs like PhIP, MeIQx, and IQ, but differs in the specific arrangement and substituents on the rings. [] These structural variations contribute to differences in their metabolic activation pathways, DNA adduct formation profiles, and ultimately their carcinogenic potencies in different organs. [, , , ]
Q10: Are there any studies on improving the stability or formulation of AαC?
A10: The research provided does not delve into stability or formulation strategies for AαC, as it is not considered a drug candidate. The focus remains on understanding its presence in the environment, its metabolism, and its potential carcinogenicity.
Q11: What are the primary routes of AαC metabolism in humans?
A11: AαC metabolism primarily occurs in the liver, involving cytochrome P450 enzymes like CYP1A2. [, , ] Major metabolic pathways include N-acetylation, glucuronidation, and sulfate conjugation. [, ] Notably, N-acetylation and glucuronidation play dual roles, contributing to both detoxification and bioactivation of AαC. [, ]
Q12: How is AαC excreted from the body?
A12: Following metabolism, AαC and its metabolites are primarily excreted in urine. [, , ] Urinary AαC and its metabolites serve as biomarkers for assessing AαC exposure. [, , ] Studies have shown that smokers exhibit significantly higher levels of urinary AαC compared to non-smokers, highlighting the contribution of tobacco smoke to AαC exposure. [, , ]
Q13: Are there known resistance mechanisms to AαC?
A13: As AαC is not a therapeutic agent, the concept of resistance mechanisms is not applicable in this context. The provided research focuses on understanding AαC's carcinogenic properties and does not discuss any resistance mechanisms.
Q14: What are the known toxicological effects of AαC?
A14: AαC is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). [, ] Studies in rodents have demonstrated that AαC induces tumors in various organs, including the liver, colon, and bladder. [, , , ] Its ability to form DNA adducts, induce mutations, and cause oxidative stress contributes to its carcinogenic potential. [, , , , ]
Q15: Are there any studies about drug delivery strategies for AαC?
A15: AαC is not a drug candidate, hence drug delivery strategies are not a focus of research. The provided research emphasizes understanding its presence as an environmental contaminant, its metabolism, and its potential carcinogenicity.
Q16: What are the potential biomarkers for AαC exposure?
A16: Urinary AαC and its metabolites, particularly AαC-3-yl sulfate (AαC-3-OSO3H), serve as reliable biomarkers for assessing AαC exposure. [] Studies have demonstrated a strong correlation between urinary AαC levels and smoking status, with smokers exhibiting significantly elevated levels compared to non-smokers. [, ] Measuring these biomarkers in urine provides valuable insights into the extent of AαC exposure in individuals.
Q17: What analytical techniques are used to quantify AαC and its metabolites?
A17: AαC and its metabolites are commonly quantified using highly sensitive and specific techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ]. This approach allows for the separation and identification of AαC and its metabolites from complex biological matrices like urine, blood, and tissue samples. [] The use of stable isotope-labeled internal standards further enhances the accuracy and reliability of these measurements. [, ]
Q18: What is the environmental persistence of AαC?
A18: The provided research primarily focuses on the formation and biological effects of AαC. While AαC has been detected in environmental samples like air particles and rainwater, its persistence and degradation pathways are not extensively discussed. [] Further research is needed to understand its fate in the environment.
Q19: Are there any studies focusing on AαC's dissolution and solubility?
A19: The provided research primarily focuses on AαC's formation, metabolism, and potential carcinogenicity. It does not delve into aspects like dissolution and solubility, which are not directly relevant to its toxicological profile.
Q20: Are the analytical methods used to measure AαC validated?
A20: While not extensively detailed, the research mentions the use of validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for quantifying AαC and its metabolites in biological samples. [, , ] These methods undergo rigorous validation procedures to ensure accuracy, precision, sensitivity, and specificity. []
Q21: What are the alternatives to reduce exposure to AαC?
A21: Reducing consumption of well-done meat, particularly grilled and charred meats, can help lower AαC intake. [, , , ] Furthermore, quitting smoking is crucial for minimizing exposure to AαC from tobacco smoke. [, , ] Public awareness campaigns and educational programs can play a vital role in informing people about dietary and lifestyle choices that minimize AαC exposure.
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